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Compound of Interest

4-(3,5-
Compound Name:

Dimethylbenzoyl)isoquinoline

Cat. No.: B1421759

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis,
and potential biological significance of 4-(3,5-Dimethylbenzoyl)isoquinoline. Due to the
limited availability of direct experimental data for this specific molecule, this document
leverages established synthetic methodologies for analogous compounds and predictive
models for its physicochemical and spectral characteristics.

Chemical Properties

Quantitative data for 4-(3,5-Dimethylbenzoyl)isoquinoline is not readily available in the
literature. The following table summarizes the predicted and calculated physicochemical
properties.
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Property Value Source
Molecular Formula C1sH1sNO Calculated
Molecular Weight 261.32 g/mol Calculated
3,5-Dimethylphenyl
IUPAC Name (_ o Yipheny)
(isoquinolin-4-yl)ymethanone
CAS Number Not assigned
) N ) Estimated based on similar
Predicted Boiling Point ~450-500 °C
structures
) ) ) Estimated based on similar
Predicted Melting Point ~110-130 °C
structures
Soluble in common organic
Predicted Solubility solvents (e.g., DMSO, DMF, Based on structural analogy

CH2Cl2); Insoluble in water.

Synthesis

A plausible and efficient synthetic route for 4-(3,5-Dimethylbenzoyl)isoquinoline is a
palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method has been
successfully employed for the synthesis of structurally similar 4-aroylisoquinolines. The
proposed two-step synthesis is outlined below.

Step 1: Synthesis of Diethyl(4-isoquinolyl)borane
The key intermediate, diethyl(4-isoquinolyl)borane, can be prepared from isoquinoline.
Step 2: Palladium-Catalyzed Cross-Coupling

The synthesized diethyl(4-isoquinolyl)borane is then coupled with 3,5-dimethylbenzoyl chloride
in the presence of a palladium catalyst.

Experimental Protocol: Synthesis of 4-(3,5-Dimethylbenzoyl)isoquinoline

Materials:
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Diethyl(4-isoquinolyl)borane

3,5-Dimethylbenzoyl chloride

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPhs)4]

Powdered Potassium Hydroxide (KOH)

Tetrabutylammonium Bromide (TBABI)

Anhydrous Tetrahydrofuran (THF)

Nitrogen gas

Standard glassware for organic synthesis

Procedure:

e To a dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux
condenser, and a nitrogen inlet, add diethyl(4-isoquinolyl)borane (1.0 eq).

Add anhydrous THF to dissolve the borane under a nitrogen atmosphere.

To this solution, add 3,5-dimethylbenzoyl chloride (1.2 eq), powdered KOH (3.0 eq), and
TBABr (0.5 eq).

Finally, add the palladium catalyst, Pd(PPhs)4 (0.1 eq), to the reaction mixture.

Heat the mixture to reflux under a nitrogen atmosphere. Monitor the reaction progress by
thin-layer chromatography (TLC).

Upon completion, cool the reaction mixture to room temperature.

Quench the reaction with water and extract the product with an appropriate organic solvent
(e.g., ethyl acetate).

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and
concentrate under reduced pressure.
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 Purify the crude product by column chromatography on silica gel to afford 4-(3,5-
dimethylbenzoyl)isoquinoline.

Diagram of the Synthetic Workflow

Step 1: Preparation of Borane Intermediate Step 2: Cross-Coupling Reaction Workup & Purification

1. n-Buli 35-D chloride (ﬁ
. Column Chromatography
2. B(OEY)s \ Pd(PPhs)s, KOH, TBABY, THF ( \ Aqueous workup (" o e »( Pure Product

Click to download full resolution via product page
Caption: Proposed synthetic workflow for 4-(3,5-Dimethylbenzoyl)isoquinoline.
Spectral Data (Predicted)
Nuclear Magnetic Resonance (NMR) Spectroscopy:

The following table outlines the predicted *H and 3C NMR chemical shifts for 4-(3,5-
Dimethylbenzoyl)isoquinoline. Predictions are based on established chemical shift values for
isoquinoline and substituted benzene rings.
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1H NMR Predicted & (ppm) 13C NMR Predicted & (ppm)
H-1 ~9.3 C-1 ~152
H-3 ~8.6 C-3 ~143
H-5 ~8.2 C-4 ~138
H-8 ~8.1 C-4a ~128
H-6, H-7 7.7-7.9 C-5 ~130
H-2', H-6' (benzoyl) ~7.5 C-6 ~128
H-4' (benzoyl) ~7.3 C-7 ~129
CHs (benzoyl) ~2.4 C-8 ~127
C-8a ~136

C=0 ~196

C-1' (benzoyl) ~137

C-2', C-6' (benzoyl) ~129

C-3', C-5' (henzoyl) ~138

C-4' (benzoyl) ~134

CHs (benzoyl) ~21

Mass Spectrometry (MS):

The predicted electron ionization (EI) mass spectrum of 4-(3,5-Dimethylbenzoyl)isoquinoline
would likely show a prominent molecular ion peak (M*) at m/z = 261. Key fragmentation
pathways are expected to involve:

e Loss of the 3,5-dimethylphenyl group: leading to a fragment at m/z = 154 (isoquinoline-4-
carbonyl cation).

o Loss of the carbonyl group: resulting in a fragment at m/z = 233.

» Formation of the 3,5-dimethylbenzoyl cation: at m/z = 133.
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o Cleavage of the isoquinoline ring: producing characteristic isoquinoline fragments.

Potential Biological Activity and Signaling Pathways

While no specific biological data exists for 4-(3,5-Dimethylbenzoyl)isoquinoline, research on
structurally related 4-aroylquinolines and tetrahydroisoquinolines suggests potential for
significant biological activity.[1][2]

Anticancer Potential:

Several 4-aroylquinoline derivatives have been investigated as potential anticancer agents.[1]
These compounds can act as tubulin polymerization inhibitors, binding to the colchicine site on
tubulin. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase
and subsequent apoptosis.

Cardiovascular Effects:

Derivatives of 1-benzyl-1,2,3,4-tetrahydroisoquinoline have been shown to exhibit
cardiovascular effects, including vasorelaxant properties.[2] These effects may be mediated
through the blockade of calcium channels or the opening of potassium channels in vascular
smooth muscle cells.

Hypothetical Signaling Pathway

Based on the activity of related compounds, a potential mechanism of action for 4-(3,5-
Dimethylbenzoyl)isoquinoline as an anticancer agent could involve the disruption of
microtubule function, leading to the activation of the intrinsic apoptotic pathway.
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Drug Interaction
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Caption: Hypothetical signaling pathway for anticancer activity.
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Conclusion

4-(3,5-Dimethylbenzoyl)isoquinoline is a novel compound for which specific experimental
data is currently lacking. However, based on established synthetic routes for analogous
compounds, a reliable synthesis can be proposed. Predictive modeling of its physicochemical
and spectral properties provides a valuable starting point for its characterization. Furthermore,
the known biological activities of structurally related molecules suggest that 4-(3,5-
Dimethylbenzoyl)isoquinoline may possess interesting pharmacological properties,
particularly in the areas of oncology and cardiovascular research. Further experimental
investigation is warranted to validate these predictions and fully elucidate the chemical and
biological profile of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. Synthesis and Biological Evaluation of 4-Aroyl-6,7,8-Trimethoxyquinolines as a Novel
Class of Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

e 2. [Synthesis and biological activity of 1-(4-alkyloxy)benzyl-1,2,3,4-tetrahydroisoquinolines
and related compounds] - PubMed [pubmed.ncbi.nim.nih.gov]

 To cite this document: BenchChem. [An In-depth Technical Guide to 4-(3,5-
Dimethylbenzoyl)isoquinoline]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1421759#4-3-5-dimethylbenzoyl-isoquinoline-
chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 9/9 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1421759?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1421759?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

